molecular formula C19H23ClF3N3O3 B15119158 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide

Cat. No.: B15119158
M. Wt: 433.9 g/mol
InChI Key: NBKQZKBZWPGDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorinated phenyl ring, a trifluoromethyl group, and a morpholine-piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the phenylacetamide core: This involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate 2-chloro-5-(trifluoromethyl)phenylacetamide.

    Introduction of the morpholine-piperidine moiety: The intermediate is then reacted with 3-(morpholine-4-carbonyl)piperidine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: The chlorinated phenyl ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
  • N-[2-chloro-3-(trifluoromethyl)phenyl]acetamide
  • N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide is unique due to the presence of both the morpholine-piperidine moiety and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H23ClF3N3O3

Molecular Weight

433.9 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide

InChI

InChI=1S/C19H23ClF3N3O3/c20-15-4-3-14(19(21,22)23)10-16(15)24-17(27)12-25-5-1-2-13(11-25)18(28)26-6-8-29-9-7-26/h3-4,10,13H,1-2,5-9,11-12H2,(H,24,27)

InChI Key

NBKQZKBZWPGDLV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.